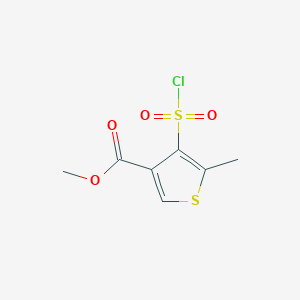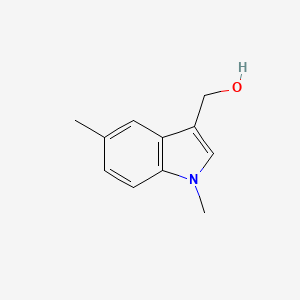
1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a dimethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol typically involves the reaction of 2,4-dimethylphenylacetonitrile with ammonia, followed by reduction. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
- 2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
- 2-(Dimethylamino)ethan-1-ol
- 1-(2,4-Dimethylphenyl)ethan-1-ol
- 1-(2,5-Dimethylphenyl)ethan-1-ol
Uniqueness: 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups provides versatility in chemical reactions and potential biological activity .
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(2-amino-4,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5,8,12H,11H2,1-3H3 |
Clave InChI |
XSDCVDWLDWQFCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)N)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)


